2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol
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Overview
Description
2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol is an organic compound with a complex structure that includes an ethyl group, a prop-2-ynyl group, and a 4-methylphenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with ethylamine and prop-2-ynylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl(prop-2-ynyl)amino]-1-(4-chlorophenyl)ethanol
- 2-[Ethyl(prop-2-ynyl)amino]-1-(4-fluorophenyl)ethanol
- 2-[Ethyl(prop-2-ynyl)amino]-1-(4-bromophenyl)ethanol
Uniqueness
2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring
Properties
IUPAC Name |
2-[ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15(5-2)11-14(16)13-8-6-12(3)7-9-13/h1,6-9,14,16H,5,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWVYPBHDBORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC(C1=CC=C(C=C1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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